7-Ethoxynaphthalen-1-amine
Overview
Description
7-Ethoxynaphthalen-1-amine is a derivative of naphthalene . Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . The this compound is a specific derivative where an ethoxy group is attached at the 7th position and an amine group at the 1st position .
Synthesis Analysis
The synthesis of amines, such as this compound, can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves reactions of alkyl halides with ammonia or other amines . The biosynthesis of naphthalenes, which could potentially be applied to this compound, starts with a pentaketide intermediate that originates from acetyl CoA and malonyl CoA .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound.Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of reactions. Some of the general reactions of amines include alkylation and acylation . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants involved.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. These properties include hardness, topography, hydrophilicity, and others . The specific properties of this compound would need to be determined experimentally.Scientific Research Applications
Anticancer Activity
A study by Liu, Wang, Peng, and Li (2020) synthesized a series of compounds related to 7-Ethoxynaphthalen-1-amine, including 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines. These compounds exhibited significant antiproliferative activity against cancer cell lines, such as MCF-7 and HepG2. One compound in particular showed potent inhibition of tubulin polymerization and induced cell cycle arrest and apoptosis in the MCF-7 cell line, highlighting the potential of such compounds in anticancer research (Liu et al., 2020).
Anti-obesity Effect
Fei (2009) explored the anti-obesity effects of 2-naphthyl ethylamine derivatives, closely related to this compound. The study synthesized several compounds and found that some exhibited anti-obesity activity at high concentrations. This research points towards the potential use of such compounds in addressing obesity (Fei, 2009).
Application in Magnetic Solid-Phase Extraction
In a study by Baharin, Muhamad Sarih, and Mohamad (2016), polyethoxylated tertiary amines, which are structurally related to this compound, were synthesized and used as switchable hydrophilicity solvents in the extraction and recovery of lipids from algal cultures. This highlightsthe utility of such compounds in biochemical extraction processes and environmental applications (Baharin, Muhamad Sarih, & Mohamad, 2016).
Chemical Synthesis and Crystallography
Singh (2013) conducted a study on the synthesis and characterization of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, a compound structurally similar to this compound. This research contributes to the field of organic synthesis and crystallography, providing insights into the structural properties and potential applications of such compounds (Singh, 2013).
Corrosion Inhibition
Hameed, Al-Shafey, and Ismail (2009) studied the inhibition of corrosion in steel using ethoxylated compounds derived from plastic waste, which are related to this compound. This research provides valuable information on the application of such compounds in preventing metal corrosion, an important aspect in industrial maintenance (Hameed, Al-Shafey, & Ismail, 2009).
Fluorescent Sensing Applications
A study by Padghan et al. (2020) synthesized a novel α-ethoxynaphthalene-dicyanovinyl conjugate for the selective detection of cyanide. This research is significant in the development of new sensory materials for environmental monitoring and analytical chemistry, demonstrating the versatility of compounds related to this compound in creating sensitive and selective detection systems (Padghan et al., 2020)
Future Directions
The future directions for research on 7-Ethoxynaphthalen-1-amine could include further studies on its synthesis, properties, and potential applications. For instance, controlled drug delivery systems are a major area of research that could potentially benefit from the development of new materials like this compound .
Properties
IUPAC Name |
7-ethoxynaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMDYIBLDPTET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CC=C2N)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666819 | |
Record name | 7-Ethoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
624729-64-2 | |
Record name | 7-Ethoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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